An In-depth Technical Guide to PF-06658607: A Covalent Probe for Bruton's Tyrosine Kinase
An In-depth Technical Guide to PF-06658607: A Covalent Probe for Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] Due to its alkynylated structure, PF-06658607 also serves as a valuable chemical probe for activity-based protein profiling (ABPP), enabling the identification and quantification of covalent kinase inhibitor targets and off-targets within the proteome.[3][4][5] This guide provides a comprehensive overview of the technical details of PF-06658607, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its application, and a visualization of the relevant biological and experimental workflows.
Core Compound Information
| Property | Value | Reference |
| IUPAC Name | (R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | [2] |
| Synonyms | Ibrutinib-yne, Probe 4 | [5] |
| CAS Number | 1621002-24-1 | [2][5] |
| Molecular Formula | C₂₇H₂₄N₆O₂ | [2][5] |
| Molecular Weight | 464.52 g/mol | [2][5] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action
PF-06658607 is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It functions by forming a covalent bond with a cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[1] This irreversible binding blocks the catalytic activity of BTK, thereby inhibiting the downstream signaling cascade that is crucial for B-cell proliferation, survival, and activation.
The molecule incorporates an acrylamide "warhead" which acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine residue. This targeted covalent inhibition strategy leads to high potency and prolonged duration of action.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell survival, proliferation, and differentiation.
Quantitative Data
The inhibitory activity of a close analog of PF-06658607 (referred to as inhibitor 2 in the source literature, lacking the alkyne handle) against BTK has been quantified. Additionally, the proteomic reactivity of PF-06658607 (probe 4) provides insights into its kinase selectivity.
| Parameter | Target | Cell Line | Value | Reference |
| In situ IC₅₀ | BTK | Ramos | 0.7 µM | [6] |
| Probe | Number of Identified Off-Targets (Kinases) | Number of Identified Off-Targets (Non-Kinases) | Reference |
| PF-06658607 (Probe 4) | 10 | 15 | [6] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the application of PF-06658607 in activity-based protein profiling (ABPP).
Cell Culture and Treatment
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Cell Line: Ramos cells (human Burkitt's lymphoma cell line) are a suitable model system for studying BTK inhibition.
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Culture Conditions: Maintain Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Inhibitor/Probe Treatment:
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For competitive profiling, pre-incubate cells with the desired concentration of a test inhibitor for a specified time (e.g., 1 hour) before adding PF-06658607.
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For direct profiling, treat cells directly with PF-06658607 (e.g., 1-10 µM) for a defined period (e.g., 1 hour).
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Activity-Based Protein Profiling (ABPP) Workflow
This workflow outlines the key steps for identifying the protein targets of PF-06658607 in a cellular context.
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Cell Lysis:
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Harvest treated cells by centrifugation.
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Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Clarify the lysate by centrifugation to remove cellular debris.
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Click Chemistry:
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To the clarified proteome, add the following "click" chemistry reagents in sequence:
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Rhodamine-azide (or another azide-tagged reporter)
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Tris(2-carboxyethyl)phosphine (TCEP)
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
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Copper(II) sulfate (CuSO₄)
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Incubate the reaction mixture to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to occur, which conjugates the reporter tag to the alkyne handle of PF-06658607-bound proteins.
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Protein Precipitation and Washing:
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Precipitate the proteins from the reaction mixture using a suitable method (e.g., methanol/chloroform precipitation).
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Wash the protein pellet to remove excess reagents.
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Sample Preparation for Analysis:
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Resuspend the protein pellet in a sample buffer (e.g., Laemmli buffer for SDS-PAGE).
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Denature the proteins by heating.
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Gel-Based Analysis:
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Separate the labeled proteins by SDS-PAGE.
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Visualize the labeled proteins using an in-gel fluorescence scanner.
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Mass Spectrometry-Based Analysis (for target identification):
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Alternatively, for proteome-wide identification of targets, perform an in-gel digest of the labeled protein bands or an in-solution digest of the entire labeled proteome.
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Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify the labeled proteins by searching the acquired MS/MS data against a protein database.
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Conclusion
PF-06658607 is a multifaceted chemical tool that serves as both a potent irreversible inhibitor of BTK and a versatile probe for chemical proteomics. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable asset for researchers investigating the BTK signaling pathway, developing novel kinase inhibitors, and exploring the broader landscape of covalent drug-protein interactions. The data and methodologies presented in this guide provide a solid foundation for the effective utilization of PF-06658607 in a research setting.
References
- 1. A BTK-activatable targeted covalent NIR fluorescent probe for kinase monitoring and B-cell lymphoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
